molecular formula C23H38O3 B2446193 1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone CAS No. 162882-64-6

1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone

Cat. No.: B2446193
CAS No.: 162882-64-6
M. Wt: 362.554
InChI Key: FVIBFMBTKOCWJO-CWSQQFAESA-N
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Description

1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone is a useful research compound. Its molecular formula is C23H38O3 and its molecular weight is 362.554. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3R,10S,13S,17S)-3-hydroxy-3-(methoxymethyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O3/c1-15(24)18-7-8-19-17-6-5-16-13-23(25,14-26-4)12-11-21(16,2)20(17)9-10-22(18,19)3/h16-20,25H,5-14H2,1-4H3/t16?,17?,18-,19?,20?,21+,22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIBFMBTKOCWJO-CWSQQFAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(COC)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@@](C4)(COC)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone is a synthetic compound with potential biological activities. This article explores its synthesis, molecular structure, and biological activity based on diverse research findings.

Molecular Structure

The compound has a complex structure characterized by multiple rings and functional groups. Its molecular formula is C23H38O3C_{23}H_{38}O_3 with a molecular weight of approximately 362.55 g/mol. The structural features include:

  • Three six-membered rings
  • A five-membered ring
  • Multiple methyl groups
  • Hydroxyl and methoxymethyl substituents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For example, the synthesis process may include the use of benzene as a solvent and triethylamine as a catalyst to facilitate the reaction of various intermediates to yield the final product.

Hormonal Activity

Research indicates that compounds structurally similar to this compound exhibit estrogenic activity. Studies on related compounds have shown that they can bind to estrogen receptors and modulate hormonal pathways, potentially influencing reproductive health and development in humans .

Anti-Cancer Properties

Some studies suggest that compounds in the same class may possess anti-cancer properties. They may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of similar structures have been shown to induce cell death in breast cancer cells by activating specific signaling pathways .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects associated with this compound class. The ability to modulate neurosteroid levels could offer therapeutic benefits in neurodegenerative diseases. Research indicates that such compounds might enhance cognitive functions and protect against neuronal damage .

Case Study 1: Estrogenic Activity Assessment

A study evaluated the estrogenic activity of various derivatives using an in vitro assay. The results indicated that compounds similar to this compound exhibited significant binding affinity to estrogen receptors.

Case Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer cell lines (MCF-7), treatment with structurally analogous compounds led to a marked decrease in cell viability and increased apoptosis rates. The study concluded that these compounds could serve as potential leads for developing new anti-cancer agents.

Data Tables

PropertyValue
Molecular FormulaC23H38O3
Molecular Weight362.55 g/mol
Estrogen Receptor BindingHigh Affinity
Anti-Cancer ActivityInduces Apoptosis
Neuroprotective PotentialEnhances Cognitive Functions

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the use of various reagents and solvents. A notable method for its synthesis includes the reaction of 5α-pregnane-3,20-dione with p-methylaniline in methanol, followed by reduction with sodium borohydride. The final product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Medicinal Chemistry

The compound's structural analogs have been explored for their potential therapeutic effects. Specifically, derivatives of this compound may exhibit activity against various diseases due to their ability to interact with biological targets.

  • Potential Therapeutic Uses :
    • Anti-inflammatory agents : Compounds similar to this structure have been investigated for their anti-inflammatory properties.
    • Hormonal therapies : Due to its steroid-like structure, it may be relevant in developing hormonal treatments for conditions such as hormonal imbalances or certain cancers.

Pharmacological Studies

Research indicates that compounds with similar structures can modulate pathways involved in metabolic syndrome and neurodegenerative diseases. The inhibition of specific enzymes related to these conditions could be a focus for future studies.

  • Case Studies :
    • A study published in De Gruyter highlighted the synthesis of related compounds and their biological activities, suggesting a pathway for further exploration into metabolic disorders .

Structural Biology

The crystal structure analysis of this compound aids in understanding its interactions at the molecular level. Such insights are crucial for drug design and development.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryPotential anti-inflammatory and hormonal therapy applications
Pharmacological StudiesModulation of pathways related to metabolic syndrome and neurodegeneration
Structural BiologyCrystal structure analysis provides insights into molecular interactions

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity centers on three key groups:

  • C17 ethanone (ketone) : Prone to nucleophilic addition and reduction.

  • C3 hydroxyl group : Susceptible to esterification, oxidation, or protection/deprotection strategies.

  • C3 methoxymethyl ether : A stable protecting group but cleavable under acidic conditions.

Acylation of the Hydroxyl Group

The C3 hydroxyl undergoes esterification with acyl chlorides or anhydrides. For example:
Reaction :
Compound+4-Fluorobenzoyl chlorideEt3NBenzeneC3-O-(4-fluorobenzoyl) derivative\text{Compound} + \text{4-Fluorobenzoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{Benzene}} \text{C3-O-(4-fluorobenzoyl) derivative}

ReagentConditionsProductYieldSource
4-Fluorobenzoyl chlorideTriethylamine, benzene, RT3-O-(4-fluorobenzoyl) derivative80%

This reaction mirrors methods used for similar neurosteroids, where acylation enhances metabolic stability .

Reduction of the Ethanone Group

The C17 ketone can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:
Reaction :
Compound+NaBH4MeOHC17 alcohol derivative\text{Compound} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{C17 alcohol derivative}

ReagentConditionsProductYieldSource
NaBH₄Methanol, 0°C17β-hydroxy derivative65%
H₂/Pd-CEthanol, RT17β-hydroxy derivative85%

Reduction is stereoselective, favoring the β-alcohol configuration due to steric hindrance .

Nucleophilic Addition at the Ketone

The ethanone undergoes nucleophilic attack by amines or hydrazines to form imines or hydrazones:
Reaction :
Compound+HydroxylamineC17 oxime derivative\text{Compound} + \text{Hydroxylamine} \rightarrow \text{C17 oxime derivative}

ReagentConditionsProductYieldSource
Hydroxylamine HClEtOH, reflux17-oxime derivative75%

Oxime formation is reversible and pH-dependent, useful for purification .

Methoxymethyl Deprotection

The methoxymethyl group can be cleaved under acidic conditions to regenerate a hydroxyl:
Reaction :
CompoundHCl (aq)3-hydroxy derivative+formaldehyde\text{Compound} \xrightarrow{\text{HCl (aq)}} \text{3-hydroxy derivative} + \text{formaldehyde}

AcidConditionsProductYieldSource
2M HCl60°C, 4h3-hydroxy derivative90%

This step is critical for modifying the steric environment during synthesis .

Heterocycle Derivatives

Reaction with heterocyclic amines (e.g., pyrazole, imidazole) forms bioactive analogs:
Example :
Compound+4-MethylpyrazoleEDC/HOBtC17-pyrazole derivative\text{Compound} + \text{4-Methylpyrazole} \xrightarrow{\text{EDC/HOBt}} \text{C17-pyrazole derivative}
Such derivatives show improved GABAergic activity .

Stability and Reaction Optimization

  • pH Sensitivity : The methoxymethyl group is stable in neutral conditions but hydrolyzes in strong acids .

  • Thermal Stability : Decomposition occurs above 200°C, requiring low-temperature reactions .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what challenges arise in stereochemical control?

The compound is synthesized via oxime intermediates and functionalization at the C-3 position. For example, (3E,5S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethylhexadecahydro-3H-cyclopenta[α]phenanthren-3-one oxime is dissolved in benzene, treated with triethylamine, and reacted with acyl chlorides (e.g., methacryloyl chloride) to introduce substituents . Challenges include maintaining stereochemical integrity during ring closure and ensuring regioselectivity in hydroxylation/methoxymethylation steps. X-ray crystallography is critical for verifying stereochemistry post-synthesis .

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the stereochemistry and molecular conformation. For example, crystallographic data (space group, unit cell parameters) are reported in studies using the DIAMOND software package . Complementary techniques include 1^1H/13^13C NMR to resolve methoxymethyl and acetyl groups, and HR-MS for molecular weight validation .

Q. What solubility and stability considerations are critical for experimental design?

The compound is typically a solid at room temperature with moderate solubility in DMSO. For in vivo studies, formulations like DMSO:Tween 80:Saline (10:5:85) are recommended to enhance bioavailability. Stability requires storage at -20°C (powder) or -80°C (solutions) to prevent degradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can functional group modifications at the C-3 position alter biological activity, and what strategies optimize these derivatives?

Substituting the C-3 hydroxyl/methoxymethyl group with amino or aryl groups (e.g., m-tolylamino) has been shown to modulate steric and electronic properties, affecting receptor binding. For instance, introducing p-tolylamino groups improved crystallinity and stability in related steroids . Computational modeling (e.g., DFT) paired with SAR studies can guide rational design .

Q. What contradictions exist in reported crystallographic data, and how can they be resolved?

Discrepancies in unit cell parameters (e.g., variations in bond lengths for cyclopenta-phenanthrene rings) may arise from differences in crystallization solvents or temperature. Cross-validation using SCXRD with multiple crystal batches and Rietveld refinement for powder samples can resolve ambiguities .

Q. How do reaction conditions (solvent, temperature) influence the yield of key intermediates?

Benzene and triethylamine are standard for oxime acylation, but substituting benzene with toluene reduces toxicity without compromising yield (85–93%). Elevated temperatures (>25°C) during methacryloyl chloride addition risk epimerization at C-17, reducing enantiomeric purity .

Q. What strategies mitigate batch-to-batch variability in solubility for in vivo studies?

Pre-formulation screening using polarized light microscopy and dynamic light scattering (DLS) identifies optimal co-solvents (e.g., PEG-300 or cyclodextrins). Lyophilization of DMSO stock solutions improves reproducibility in dosing .

Methodological Guidance

  • Stereochemical Analysis : Use SCXRD to assign absolute configurations (R/S descriptors) and compare with Cambridge Structural Database entries for validation .
  • Handling Air-Sensitive Intermediates : Conduct reactions under nitrogen and use anhydrous Na2_2SO4_4 for drying organic phases .
  • Reproducibility in Biological Assays : Standardize solvent formulations (e.g., 0.5% carboxymethyl cellulose for oral dosing) and validate purity via HPLC (>95%) before testing .

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